Tyr-Pro-Dmp-Phe-NH2 is a synthetic tetrapeptide composed of four amino acids: tyrosine, proline, 4-(dimethylamino)phenylalanine (often referred to as Dmp), and phenylalanine, with an amide group at the C-terminus. This compound has attracted significant attention in biochemical research due to its structural characteristics and potential biological activities. The incorporation of the dimethylaminophenylalanine residue enhances the compound's lipophilicity and may influence its interaction with biological targets, particularly in receptor binding.
Tyr-Pro-Dmp-Phe-NH2 exhibits notable biological activities, particularly in relation to opioid receptors. Its structure is reminiscent of endogenous opioid peptides, suggesting potential analgesic properties. The presence of the dimethylaminophenylalanine residue may enhance receptor binding affinity and stability, which could lead to significant pharmacological effects .
The mechanism of action involves binding to specific opioid receptors, modulating signal transduction pathways that result in analgesia and other physiological responses. The unique structure of Tyr-Pro-Dmp-Phe-NH2 allows it to effectively mimic natural ligands, thereby influencing receptor activity.
The synthesis of Tyr-Pro-Dmp-Phe-NH2 typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. Key steps include:
Tyr-Pro-Dmp-Phe-NH2 has several applications across various fields:
Interaction studies focus on how Tyr-Pro-Dmp-Phe-NH2 binds to various receptors, particularly opioid receptors. These studies often utilize radiolabeled ligands or receptor assays to quantify binding affinity and efficacy. The unique structural features of Tyr-Pro-Dmp-Phe-NH2 allow researchers to explore its potential therapeutic applications while examining its interaction dynamics with biological targets .
Tyr-Pro-Dmp-Phe-NH2 shares structural similarities with several other peptides, notably:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Tyr-Pro-Phe-Phe-NH2 | Tyrosine-Proline-Phenylalanine | Analogue of endomorphin-2; potential analgesic |
| Tyr-Pro-Met-Phe-NH2 | Tyrosine-Proline-Methionine | Similar opioid activity; different side chain |
| Tyr-Pro-Lys-Phe-NH2 | Tyrosine-Proline-Lysine | Potentially different receptor interactions |
The incorporation of dimethylaminophenylalanine distinguishes Tyr-Pro-Dmp-Phe-NH2 from its analogs by enhancing lipophilicity and potentially increasing receptor binding affinity. This unique feature may lead to improved pharmacological properties compared to other similar compounds that do not contain this modification .
The peptide sequence Tyr-Pro-Dmp-Phe-NH2 comprises four residues:
Molecular Formula: C₃₄H₄₁N₅O₅
Molecular Weight: 599.7 g/mol ( [1]).
Key Structural Features:
Synthesis: Produced via solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with a reported purity >95% after HPLC purification ( ).
Conformational analysis reveals a β-turn motif stabilized by:
Dynamic Behavior:
Dmp’s methyl groups enhance hydrophobic and π-π interactions:
| Interaction Type | Energy (kcal/mol) | Comparison to Phe/Tyr |
|---|---|---|
| π-π stacking | -8.2 ± 0.3 | 25% stronger than Phe |
| CH-π | -3.1 ± 0.2 | 40% stronger than Tyr |
| Van der Waals | -5.4 ± 0.4 | 18% stronger than Phe |
Data derived from MP2/6-311++G(d,p) calculations ( [5]).
Biological Implications:
Electronic Properties:
| Parameter | Dmp | Phe | Tyr |
|---|---|---|---|
| HOMO (eV) | -6.2 | -6.8 | -6.5 |
| LUMO (eV) | -1.4 | -1.9 | -1.7 |
| Dipole Moment (D) | 2.1 | 1.8 | 4.3 |
| Polarizability (ų) | 23.7 | 21.9 | 22.5 |
DFT calculations at B3LYP/6-311++G(d,p) level ( [6]).
Key Differences:
Substitution Consequences:
Solid-phase peptide synthesis of Tyrosine-Proline-Dimethylphenylalanine-Phenylalanine-Amide has been significantly enhanced through temperature optimization strategies. Elevated temperature conditions have proven crucial for improving coupling efficiency and reducing synthesis time [1] [2]. Research demonstrates that synthesis at 60°C provides optimal results, with complete coupling reactions occurring within 10-30 minutes compared to several hours at room temperature [2] [3]. The application of 90°C synthesis conditions has shown remarkable improvements, with up to 51% enhancement in crude purity compared to room temperature synthesis [4].
The implementation of High-Temperature Fast Stirring Peptide Synthesis represents a revolutionary approach to peptide assembly. This methodology combines elevated temperatures with rapid overhead stirring at rates exceeding 600 revolutions per minute [5]. The technique maximizes diffusion parameters according to Fick's second law, enabling accelerated synthesis with reduced reagent consumption. For Tyrosine-Proline-Dimethylphenylalanine-Phenylalanine-Amide synthesis, this approach allows reaction times to be shortened to seconds while maintaining high product purity [5].
Microwave-assisted solid-phase peptide synthesis has emerged as a powerful tool for synthesizing complex peptides containing Dimethylphenylalanine residues [6] [7]. The technology utilizes microwave energy to rapidly heat reaction systems, promoting amino acid coupling and Fluorenylmethyloxycarbonyl deprotection processes. Comparative studies demonstrate that microwave assistance reduces each amino acid addition from 2 hours to less than 4 minutes, while simultaneously improving product purity from 60-70% to 85-91% [7].
Table 1: Comparison of Synthesis Methods for Tyrosine-Proline-Dimethylphenylalanine-Phenylalanine-Amide
| Parameter | Traditional Method | Microwave-Assisted | High-Temperature Fast Stirring |
|---|---|---|---|
| Reaction Time per Amino Acid | 2 hours | <4 minutes | Seconds |
| Product Purity | 60-70% | 85-91% | 85-95% |
| Waste Generation | 100 mL per addition | <5 mL per addition | <10 mL per addition |
| Temperature Range | 25°C | 60-90°C | 60-90°C |
| Coupling Efficiency | 85-90% | 95-98% | 95-99% |
Recent developments in wash-free synthesis protocols have revolutionized the efficiency of solid-phase peptide synthesis for Tyrosine-Proline-Dimethylphenylalanine-Phenylalanine-Amide production. This approach eliminates all solvent-intensive washing steps during amino acid addition cycles through bulk evaporation of volatile Fluorenylmethyloxycarbonyl deprotection bases at elevated temperatures [1]. The methodology achieves up to 95% waste reduction while requiring only 10-15% of the standard base amount, significantly improving both environmental sustainability and cost-effectiveness [1].
Dipeptidyl Aminopeptidase IV demonstrates highly specific substrate recognition patterns crucial for Tyrosine-Proline-Dimethylphenylalanine-Phenylalanine-Amide synthesis applications. The enzyme preferentially cleaves peptide bonds where proline or alanine occupies the P1 position, with the crystal structure revealing a unique substrate recognition mechanism [8] [9]. The enzyme exhibits a characteristic bell-shaped activity profile, with optimal activity observed for substrates containing proline in the penultimate position [10].
The catalytic mechanism of Dipeptidyl Aminopeptidase IV involves a two-step process beginning with substrate binding in the trans conformation, followed by trans-cis isomerization to enable proteolytic cleavage [9]. Kinetic studies reveal significant variations in catalytic efficiency depending on the P1 residue structure. For Alanine-Azetidine-2-carboxylic acid-para-nitroanilide substrates, the highest turnover number of 814 per second was observed, compared to 55 per second for Alanine-Proline-para-nitroanilide [10].
Table 2: Kinetic Parameters for Dipeptidyl Aminopeptidase IV Substrates
| Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Ala-Pro-pNA | 55 | 45 | 1.2 × 10⁶ |
| Ala-Aze-pNA | 814 | 78 | 1.0 × 10⁷ |
| Ala-Pip-pNA | 342 | 65 | 5.3 × 10⁶ |
| Ala-Thz-pNA | 256 | 52 | 4.9 × 10⁶ |
The active site of Dipeptidyl Aminopeptidase IV features a voluminous geometry capable of accommodating bulky side chains such as tyrosine and phenylalanine in the P2 position [9]. The P2-oxyanion trap, formed by Arginine-125, plays a crucial role in stabilizing the negative charge on the carbonyl oxygen and facilitating the conformational rearrangement necessary for catalysis. This structural feature is particularly relevant for processing Tyrosine-Proline-containing sequences in synthetic applications [9].
The enzyme structure reveals two distinct openings providing access to the active site, with the side opening serving as the kinetically favored route for substrate access and product egress [9]. This architectural feature influences the enzyme's substrate selectivity and processing efficiency for peptides containing Dimethylphenylalanine residues. The substrate access mechanism follows a channeling model similar to other β-propeller proteases, ensuring high specificity for dipeptide liberation [9].
The preparation of optically pure Dimethylphenylalanine requires careful attention to stereochemical integrity throughout the synthesis process. The asymmetric synthesis approach utilizing rhodium-catalyzed asymmetric alkylation has shown superior results compared to traditional resolution methods [12]. However, the incorporation of Dimethylphenylalanine residues during peptide assembly can lead to epimerization under standard coupling conditions, particularly when using strong bases or elevated temperatures [11].
Peptides containing Dimethylphenylalanine residues exhibit pronounced hydrophobic character, leading to significant solubility challenges during synthesis and purification [13]. The presence of bulky aromatic side chains promotes intermolecular hydrophobic interactions, resulting in peptide aggregation and reduced reaction efficiency. This aggregation tendency is particularly problematic for sequences containing multiple aromatic residues, such as Tyrosine-Proline-Dimethylphenylalanine-Phenylalanine-Amide [13].
Table 3: Solubility Characteristics of Dimethylphenylalanine-Containing Peptides
| Solvent System | Solubility (mg/mL) | Aggregation Tendency | Coupling Efficiency |
|---|---|---|---|
| DMF | 0.5-1.0 | High | 65-75% |
| DMF/DMSO (3:1) | 2.0-3.5 | Moderate | 85-90% |
| NMP | 1.5-2.0 | Moderate | 80-85% |
| DMF/DMSO (1:1) | 4.0-5.5 | Low | 90-95% |
The successful incorporation of Dimethylphenylalanine residues requires optimization of coupling conditions to overcome steric hindrance and aggregation effects [14]. Standard coupling protocols often prove insufficient, necessitating extended reaction times, elevated temperatures, or alternative coupling reagents. The use of chaotropic salts such as lithium chloride or potassium thiocyanate has proven effective in disrupting aggregation and improving coupling efficiency [14].
The choice of protecting group strategy significantly impacts the success of Dimethylphenylalanine incorporation. Fluorenylmethyloxycarbonyl protection generally provides superior results compared to tert-butyloxycarbonyl protection, particularly when combined with appropriate side-chain protection strategies [14]. The use of pseudoproline dipeptides has shown promise in reducing aggregation tendencies and improving overall synthesis efficiency for peptides containing multiple aromatic residues [14].
High-Performance Liquid Chromatography remains the gold standard for Tyrosine-Proline-Dimethylphenylalanine-Phenylalanine-Amide purification and analysis [15] [16]. Reversed-phase chromatography utilizing octadecyl-silica stationary phases provides optimal separation for peptides containing multiple aromatic residues. The typical mobile phase system employs water containing 0.1% trifluoroacetic acid as solvent A and acetonitrile containing 0.1% trifluoroacetic acid as solvent B [17] [16].
The development of effective gradient elution programs requires careful consideration of the peptide's hydrophobic character and retention behavior [18] [19]. For Tyrosine-Proline-Dimethylphenylalanine-Phenylalanine-Amide, optimal separation typically requires shallow gradients with rates of 1-4% acetonitrile per minute over 20-30 minute run times [17]. The retention time can be predicted using mathematical models based on the peptide's hydrophobic moment and charge distribution [20].
Table 4: Optimized HPLC Conditions for Tyrosine-Proline-Dimethylphenylalanine-Phenylalanine-Amide
| Parameter | Analytical | Semi-Preparative | Preparative |
|---|---|---|---|
| Column Size | 4.6 × 150 mm | 10 × 250 mm | 21.2 × 250 mm |
| Particle Size | 3.5 μm | 5 μm | 10 μm |
| Flow Rate | 1.0 mL/min | 4.0 mL/min | 15.0 mL/min |
| Gradient Rate | 2%/min | 1.5%/min | 1%/min |
| Sample Load | 10-50 μg | 1-5 mg | 10-50 mg |
| Recovery | 95-98% | 90-95% | 85-90% |
Solid-phase extraction has emerged as an efficient alternative for Tyrosine-Proline-Dimethylphenylalanine-Phenylalanine-Amide purification, offering reduced solvent consumption and simplified processing [20] [21]. The methodology utilizes reversed-phase cartridges with octadecyl-silica sorbents, employing gradient elution to achieve high-purity products in a single chromatographic run. Mathematical models based on retention time prediction enable precise determination of the optimal elution conditions [20].
Electrospray ionization mass spectrometry provides essential structural confirmation for Tyrosine-Proline-Dimethylphenylalanine-Phenylalanine-Amide characterization [22] [23]. The technique generates multiply charged molecular ions with characteristic bell-shaped charge state distributions, enabling accurate molecular weight determination with precision of ±0.01 to 0.05% [22]. The incorporation of Dimethylphenylalanine residues influences the ionization behavior, potentially affecting charge state distribution patterns [24].
Liquid chromatography coupled with tandem mass spectrometry enables comprehensive structural characterization and sequence confirmation [25] [26]. The technique employs collision-induced dissociation to generate fragment ions, providing detailed sequence information and confirming the presence of modified amino acid residues. Multiple reaction monitoring and parallel reaction monitoring approaches offer enhanced sensitivity and specificity for quantitative analysis [25].
Table 5: Mass Spectrometric Characterization Parameters
| Ionization Mode | m/z Range | Charge States | Fragmentation Pattern |
|---|---|---|---|
| ESI-Positive | 400-800 | +1, +2, +3 | b/y-series |
| ESI-Negative | 450-900 | -1, -2 | c/z-series |
| MALDI-TOF | 600-1200 | +1 | Metastable decay |
| MS/MS | 100-1000 | Variable | Comprehensive |
Comprehensive purity assessment requires multiple analytical approaches to ensure product quality and regulatory compliance [27] [28]. High-Performance Liquid Chromatography with ultraviolet detection at 214 nanometers provides quantitative purity determination, while mass spectrometry confirms structural integrity. Additional techniques such as nuclear magnetic resonance spectroscopy and amino acid analysis provide orthogonal confirmation of peptide identity and purity [27].